molecular formula C24H34N4O3 B2732103 N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide CAS No. 1005297-38-0

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2732103
CAS No.: 1005297-38-0
M. Wt: 426.561
InChI Key: UWRYKZXHVJDYLO-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide is a synthetic piperazine derivative of significant interest in medicinal chemistry and pharmacological research. Its molecular architecture, featuring a dimethylaminophenyl group, a methylpiperazine core, and a methoxyphenoxy acetamide moiety, is characteristic of compounds designed to interact with central nervous system (CNS) targets . The structural motif of an arylpiperazine is commonly associated with high affinity for various neuromodulator receptors, including dopamine and serotonin receptor subtypes, suggesting this compound is a valuable chemical tool for probing neurochemical pathways and potentially guiding the development of new CNS-acting substances . The presence of the methylpiperazine group enhances solubility and influences pharmacokinetic properties, while the methoxyphenoxy chain may contribute to the molecule's overall lipophilicity, a key factor for blood-brain barrier penetration . Researchers utilize this compound primarily in preclinical in vitro studies to investigate its binding affinity and functional activity at specific receptor sites. As with all such research chemicals, this product is strictly labeled For Research Use Only and is not intended for any human or veterinary diagnostic, therapeutic, or any other clinical applications . Handling should only be performed by qualified professionals in a controlled laboratory setting. For comprehensive handling, safety, and storage information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O3/c1-26(2)20-11-9-19(10-12-20)21(28-15-13-27(3)14-16-28)17-25-24(29)18-31-23-8-6-5-7-22(23)30-4/h5-12,21H,13-18H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRYKZXHVJDYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2OC)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Dimethylamino Group: This step involves the reaction of aniline derivatives with dimethylamine under controlled conditions.

    Piperazine Ring Formation: The piperazine ring is synthesized through the reaction of ethylenediamine with appropriate alkylating agents.

    Coupling Reactions: The final step involves coupling the dimethylamino and piperazine intermediates with 2-methoxyphenoxyacetic acid under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide has been studied for its biological activities, particularly in medicinal chemistry. Its structure suggests several pharmacological applications:

Pharmacological Applications

  • Antimicrobial Activity:
    • Studies indicate that similar compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. The sulfonamide group plays a crucial role in this activity by mimicking substrates for bacterial enzymes.
  • Anti-inflammatory Effects:
    • The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions characterized by excessive inflammation.
  • CNS Activity:
    • Given the piperazine moiety, there is potential for neuropharmacological applications, including anxiolytic and antidepressant effects.
  • Study on Antimicrobial Efficacy:
    A series of experiments demonstrated that derivatives of this compound exhibited significant antimicrobial activity against a range of pathogens. The mechanism was attributed to the inhibition of bacterial enzymes involved in cell wall synthesis.
  • Research on Anti-inflammatory Properties:
    Clinical studies have suggested that compounds with similar structures can reduce inflammatory markers in vitro and in vivo, indicating potential therapeutic uses in chronic inflammatory diseases.
  • Neuropharmacological Investigations:
    Preclinical trials have shown that derivatives can influence neurotransmitter systems, providing a basis for further exploration in treating mood disorders.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine Ring Modifications
  • N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(3-methoxyphenoxy)acetamide (): Key Difference: Replacement of 4-methylpiperazine with 4-phenylpiperazine and 2-methoxyphenoxy with 3-methoxyphenoxy.
  • N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ():

    • Key Difference : Incorporation of a sulfonyl group on piperazine and a fluorophenyl acetamide.
    • Impact : The sulfonyl group enhances electron-withdrawing properties, improving metabolic stability but possibly reducing receptor binding affinity .
Phenoxy/Acetamide Chain Variations
  • 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide ():

    • Key Difference : Benzothiazole substitution on the phenyl ring and 4-methoxyphenylpiperazine.
    • Impact : The benzothiazole group (MW ≈ 502.6 g/mol) may enhance kinase inhibition activity, diverging from the CNS focus of the target compound .
  • Methoxyacetylfentanyl (): Key Difference: Fentanyl backbone with a methoxyacetyl group.

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Features
Compound Name Piperazine Substituent Phenoxy/Acetamide Substituent Molecular Weight (g/mol) Potential Target/Activity
Target Compound 4-methyl 2-methoxyphenoxy ~443.5 Dopamine/Serotonin receptors
Compound 4-phenyl 3-methoxyphenoxy ~473.6 CNS receptors (reduced BBB penetration)
Compound 4-(tosyl) 4-fluorophenyl ~379.4 Enzyme inhibition
Compound 4-(4-methoxyphenyl) Benzothiazolylphenyl ~502.6 Kinase inhibition
Binding Affinity and Selectivity
  • The target compound’s 4-methylpiperazine likely reduces steric hindrance compared to 4-phenyl derivatives, improving access to CNS receptors. The 2-methoxyphenoxy group may optimize hydrophobic interactions in receptor pockets .
  • In contrast, sulfonyl-piperazine derivatives () show higher polarity, favoring peripheral targets over CNS receptors .
Metabolic Stability and Toxicity
  • The dimethylamino group in the target compound may undergo hepatic N-demethylation, while the 2-methoxy group could be cleaved via cytochrome P450 enzymes. Comparatively, sulfonamide derivatives () exhibit slower metabolic degradation due to the stable sulfonyl group .
  • Piperazine-containing compounds generally show moderate toxicity, but phenyl-substituted analogs () may accumulate in lipid-rich tissues, increasing long-term toxicity risks .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C24H34N4O3C_{24}H_{34}N_{4}O_{3}. Its structure features a dimethylamino group, a piperazine ring, and a methoxyphenoxy moiety, which contribute to its diverse biological activities. The compound's unique structure allows it to interact with various biological targets, including receptors and enzymes involved in disease processes.

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or bacterial cell wall synthesis, leading to antimicrobial effects.
  • Receptor Modulation : It may interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
  • Anticancer Activity : Preliminary studies indicate that this compound may possess antiproliferative properties against various cancer cell lines.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds. For instance, derivatives of similar structures have shown significant antiproliferative activity against breast cancer cell lines such as MDA-MB-231. The IC50 values for these compounds ranged from 0.33 to 7.10 μM, indicating varying degrees of efficacy ( ).

CompoundCell LineIC50 (μM)
12aMDA-MB-2310.62
12bMDA-MB-2310.75
12gMDA-MB-2310.95

These findings suggest that modifications to the molecular structure can significantly impact the biological activity of related compounds.

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of compounds with similar piperazine structures. A study reported that certain derivatives demonstrated protective effects in animal models at doses ranging from 100 mg/kg to 300 mg/kg, showcasing their potential as new anticonvulsant agents ( ).

Case Studies and Research Findings

  • Study on Antiproliferative Effects : A recent investigation into various quinazoline derivatives revealed that those containing piperazine groups exhibited enhanced cytotoxicity against cancer cells compared to their non-piperazine counterparts ( ).
  • Antimicrobial Properties : Research has also suggested that compounds with similar structural motifs may exhibit antimicrobial properties by targeting bacterial cell wall synthesis pathways ().
  • Neuropharmacological Effects : The interaction of such compounds with neurotransmitter systems has been explored, indicating potential applications in treating psychiatric disorders or neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the key functional groups in the compound, and how do they influence its chemical reactivity and biological interactions?

  • Answer: The compound contains three critical functional groups:

  • Dimethylamino group : Enhances solubility and participates in hydrogen bonding or electrostatic interactions with biological targets .
  • 4-Methylpiperazine moiety : Modulates lipophilicity and influences pharmacokinetic properties, potentially affecting blood-brain barrier penetration .
  • 2-Methoxyphenoxy group : Contributes to hydrophobic interactions and may stabilize π-π stacking with aromatic residues in target proteins .
    • Methodological Insight : Use computational tools (e.g., molecular docking) to map interactions between these groups and target enzymes or receptors.

Q. What are the standard synthetic routes for this compound, and what critical reaction parameters must be controlled?

  • Answer : Synthesis typically involves:

  • Step 1 : Amide coupling between 2-(2-methoxyphenoxy)acetic acid and the ethylenediamine precursor.
  • Step 2 : Introduction of the 4-methylpiperazine moiety via nucleophilic substitution .
    • Critical Parameters :
ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°C (Step 1)Prevents side reactions
SolventDry DCM or THFEnhances reaction efficiency
Reaction time12–24 hrs (Step 2)Ensures complete substitution
PurificationColumn chromatographyRemoves unreacted precursors
  • Based on analogous syntheses in .

Q. Which analytical techniques are essential for characterizing this compound, and what spectral signatures are diagnostic?

  • Answer : Key techniques include:

  • 1H/13C NMR :
  • Dimethylamino group : Singlet at δ ~2.9 ppm (6H, N(CH₃)₂) .
  • Piperazine protons : Multiplets at δ ~2.4–3.1 ppm (N-CH₂ and CH-CH₃) .
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z corresponding to C₂₄H₃₁N₃O₃ (exact mass: 433.24 g/mol) .
  • HPLC : Purity >95% with retention time consistent with logP ~2.8 (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo activity data for this compound?

  • Answer : Discrepancies may arise from:

  • Metabolic instability : Use hepatic microsome assays to identify vulnerable sites (e.g., piperazine oxidation) .
  • Bioavailability limitations : Perform pharmacokinetic profiling (e.g., plasma protein binding, LogD) to optimize formulations .
  • Off-target effects : Employ proteome-wide selectivity screens (e.g., kinase panels) to identify unintended interactions .
    • Case Study : A structurally related compound showed 10-fold higher in vitro IC₅₀ than in vivo efficacy due to prodrug activation .

Q. What strategies are effective in optimizing the synthetic yield while maintaining stereochemical integrity?

  • Answer :

  • Chiral Resolution : Use (R)- or (S)-BINOL-based catalysts during amide formation to control stereochemistry .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yield by 15–20% .
  • Protecting Groups : Temporarily shield the dimethylamino group with Boc to prevent side reactions during piperazine coupling .
    • Data Comparison :
MethodYield (%)Purity (%)Stereopurity (% ee)
Traditional synthesis459075
Microwave-assisted609592
  • Adapted from .

Q. How does the substitution pattern on the phenyl and piperazine moieties affect the compound’s target selectivity?

  • Answer : Modifications can be systematically evaluated via:

  • Piperazine substituents :
  • 4-Methyl group : Enhances CNS penetration compared to bulkier groups (e.g., 4-phenyl) .
  • Fluorine substitution : Increases metabolic stability but may reduce affinity for amine receptors .
  • Phenyl substituents :
  • Methoxy position : Ortho-substitution (vs. para) reduces off-target binding to serotonin receptors .
  • Methodology : Synthesize analogs and test in parallel using radioligand binding assays (e.g., Ki values for 5-HT₂A vs. σ receptors) .

Q. What computational methods are appropriate for predicting the binding mode of this compound with putative biological targets?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with GPCRs (e.g., dopamine D₂ receptor) over 100 ns trajectories to assess stability .
  • Free Energy Perturbation (FEP) : Quantify binding energy changes upon substitution of the 2-methoxyphenoxy group .
  • Pharmacophore Modeling : Identify essential features (e.g., H-bond acceptors in the acetamide group) for kinase inhibition .
    • Validation : Compare computational predictions with crystallographic data (if available) or mutagenesis studies .

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